

Application Notes and Protocols for In Vivo Experiments with TM5275 Sodium

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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764172

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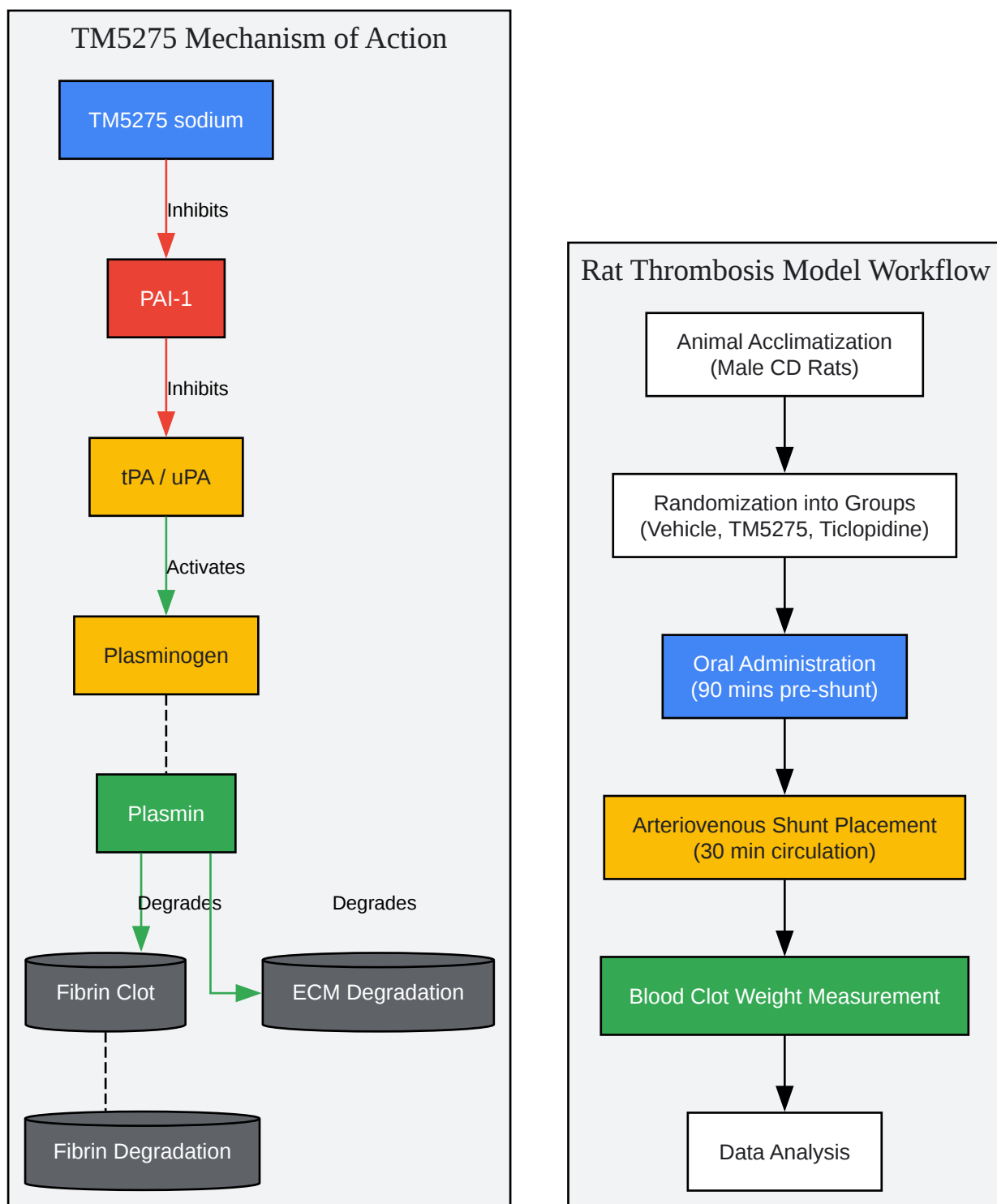
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo experiments using **TM5275 sodium**, a selective inhibitor of plasminogen activator inhibitor-1 (PAI-1). The following sections outline the mechanism of action, experimental methodologies for various disease models, and key quantitative data.

Mechanism of Action

TM5275 sodium is a small molecule inhibitor that selectively targets PAI-1, a key regulator of the fibrinolytic system.^[1] By inhibiting PAI-1, TM5275 prevents the formation of complexes between PAI-1 and tissue-type or urokinase-type plasminogen activators (tPA and uPA).^[1] This action enhances the activity of plasmin, a crucial enzyme in the dissolution of fibrin clots and the degradation of extracellular matrix.^{[1][2][3]} Docking studies have indicated that TM5275 binds to strand 4 of the A β -sheet (s4A) position of PAI-1.

The inhibition of PAI-1 by TM5275 has shown therapeutic potential in various pathological conditions, including thrombosis, fibrosis, and cancer.



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References

- 1. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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